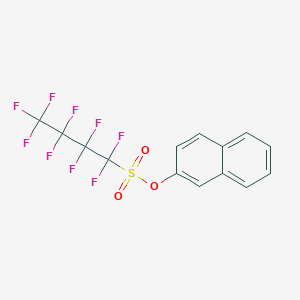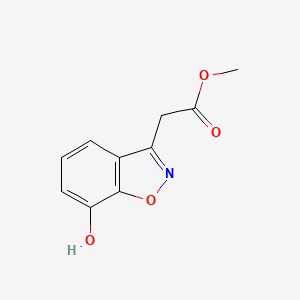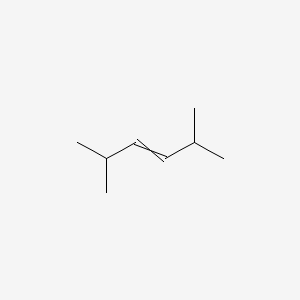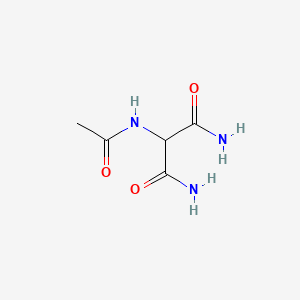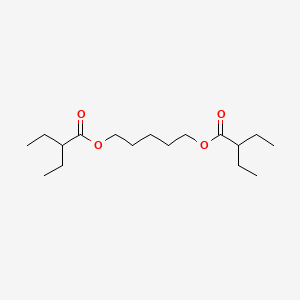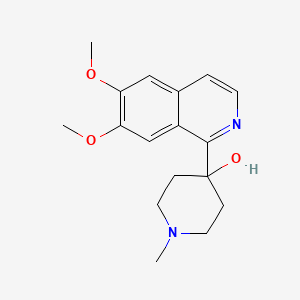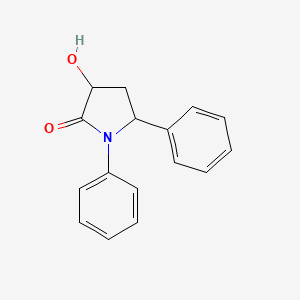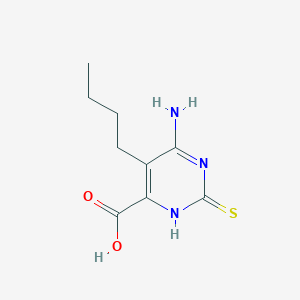
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfanylidene group to a thiol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the amino or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, base catalysts, and solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
科学的研究の応用
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways and molecular targets depend on the context of its application.
類似化合物との比較
Similar Compounds
- 4-amino-5-butyl-2-thioxo-1H-pyrimidine-6-carboxylic acid
- 4-amino-5-butyl-2-oxo-1H-pyrimidine-6-carboxylic acid
- 4-amino-5-butyl-2-methylthio-1H-pyrimidine-6-carboxylic acid
Uniqueness
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is unique due to its specific sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
20865-45-6 |
|---|---|
分子式 |
C9H13N3O2S |
分子量 |
227.29 g/mol |
IUPAC名 |
4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-2-3-4-5-6(8(13)14)11-9(15)12-7(5)10/h2-4H2,1H3,(H,13,14)(H3,10,11,12,15) |
InChIキー |
IHQKGBYDRPRPHV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC(=S)N=C1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


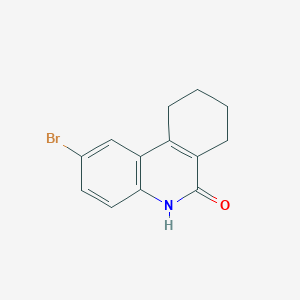
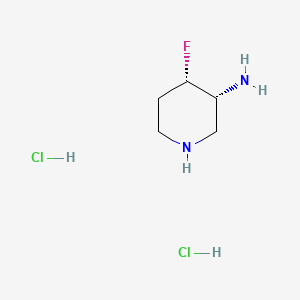
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
